molecular formula C20H19ClN4O4S B2663451 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 501351-80-0

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2663451
CAS No.: 501351-80-0
M. Wt: 446.91
InChI Key: JDEZCZMUPFZWEM-UHFFFAOYSA-N
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Description

Historical Development of 1,3,4-Oxadiazole-Benzamide Hybrid Compounds

The exploration of 1,3,4-oxadiazole-benzamide hybrids began in the early 2000s as researchers sought to combine the metabolic stability of oxadiazoles with the target-binding versatility of benzamides. Initial work focused on simple derivatives, such as 1,3,4-oxadiazole-substituted benzamides with alkyl or aryl groups, which demonstrated moderate antimicrobial and anti-inflammatory activities. A pivotal advancement occurred in 2014 with the synthesis of 24 derivatives featuring 1,3,4-oxadiazole rings linked to benzamide cores, which exhibited enhanced antibacterial efficacy against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). These findings validated the hybrid approach and spurred interest in functionalizing the oxadiazole ring with electron-withdrawing groups, such as chlorophenyl moieties, to improve bioavailability.

By 2020, pyridine-linked 1,2,4-oxadiazole-benzamide hybrids emerged as potent fungicidal agents, with compound 7a achieving 100% larvicidal activity at 10 mg/L. This period also saw the integration of sulfonyl groups into benzamide scaffolds to enhance solubility and target affinity, as exemplified by piperidine sulfonyl-substituted derivatives. The compound N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide represents the culmination of these efforts, combining a chlorophenyl-oxadiazole moiety with a sulfonylated benzamide core to optimize steric and electronic interactions with biological targets.

Table 1: Key Milestones in 1,3,4-Oxadiazole-Benzamide Hybrid Development

Year Innovation Biological Activity Source
2014 24 oxadiazole-benzamide derivatives Antibacterial (MIC: 8–32 µg/mL)
2020 Pyridine-linked 1,2,4-oxadiazole hybrids Fungicidal (100% at 10 mg/L)
2022 Benzimidazole-oxadiazole hybrids EGFR inhibition (docking score: -8.7 kcal/mol)
2024 Piperidine sulfonyl-benzamide integration Enhanced solubility and target affinity

Positioning within Medicinal Chemistry Research

This compound occupies a critical niche in antimicrobial and anticancer research due to its dual mechanism of action. The 1,3,4-oxadiazole ring acts as a bioisostere for carboxylic acid esters, resisting enzymatic degradation while maintaining hydrogen-bonding capacity. Molecular docking studies reveal that the chlorophenyl group facilitates π-π stacking with bacterial peptide deformylase (PDF) and eukaryotic EGFR tyrosine kinases, achieving binding scores comparable to erlotinib (-8.7 kcal/mol vs. -9.7 kcal/mol).

In antimicrobial contexts, the sulfonyl group enhances penetration through gram-negative bacterial membranes by disrupting lipopolysaccharide layers, addressing a key limitation of earlier oxadiazole derivatives. For oncology, the piperidine sulfonyl moiety introduces conformational flexibility, allowing the compound to adapt to the ATP-binding pocket of EGFR mutants resistant to first-generation inhibitors.

Research Findings:

  • Antibacterial Activity : Derivatives with 2-chlorophenyl substitutions show 4-fold greater potency against Pseudomonas aeruginosa than unsubstituted analogs (MIC = 16 µg/mL vs. 64 µg/mL).
  • Anticancer Potential : Hybrids with sulfonyl linkages exhibit IC~50~ values of 12–18 µM against MCF-7 breast cancer cells, surpassing non-sulfonylated counterparts (IC~50~ = 34–52 µM).

Structural Uniqueness and Research Significance

The compound’s structure integrates four pharmacophoric elements:

  • 1,3,4-Oxadiazole Core : Imparts metabolic stability and planar geometry for intercalation with DNA or enzyme active sites.
  • 2-Chlorophenyl Substituent : Enhances lipophilicity (clogP = 3.2) and induces dipole-dipole interactions with hydrophobic protein pockets.
  • Benzamide Moiety : Serves as a hydrogen-bond donor/acceptor, mimicking natural peptide substrates.
  • Piperidine Sulfonyl Group : Improves aqueous solubility (logS = -3.1) and enables ionic interactions with lysine residues.

Table 2: Structural Contributions to Bioactivity

Component Role Example Interaction
1,3,4-Oxadiazole Bioisostere for labile ester groups Hydrogen bonding with PDF Ser-168
2-Chlorophenyl Lipophilicity enhancer Van der Waals forces in EGFR L858R mutant
Piperidine sulfonyl Solubility modulator Ionic interaction with EGFR Lys-745

QSAR models indicate that the sulfonyl group’s electronegativity (-0.34 charge) correlates with improved bacterial membrane penetration (R² = 0.89). Meanwhile, the chlorophenyl group’s Hammett sigma constant (σ = 0.76) predicts enhanced electron-withdrawing effects, stabilizing charge-transfer complexes with DNA topoisomerase II.

This structural synergy positions the compound as a versatile scaffold for developing dual-action therapeutics, particularly against multidrug-resistant infections and tyrosine kinase-driven cancers. Ongoing research focuses on optimizing substituent patterns to balance potency and pharmacokinetic profiles.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S/c21-17-7-3-2-6-16(17)19-23-24-20(29-19)22-18(26)14-8-10-15(11-9-14)30(27,28)25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-13H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEZCZMUPFZWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the piperidine sulfonyl group: This step involves the sulfonylation of piperidine using sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling with benzamide: The final step involves the coupling of the oxadiazole intermediate with benzamide derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxadiazole or chlorophenyl derivatives.

Scientific Research Applications

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural homology with the target molecule, differing in substituents on the oxadiazole ring or sulfonamide group:

Compound Name Oxadiazole Substituent Sulfonamide/Piperidine Variation Biological Activity/Application Reference
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide (Target) 2-Chlorophenyl Piperidine-1-sulfonyl Antifungal (C. albicans inhibition)
LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl]benzamide 4-Methoxyphenylmethyl Benzyl(methyl)sulfamoyl Antifungal (Trr1 inhibition)
LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Furan-2-yl Cyclohexyl(ethyl)sulfamoyl Antifungal (Trr1 inhibition)
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide 5-Chlorothiophen-2-yl Piperidine-1-sulfonyl Kinase inhibition (GSK735506A)
N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide 2-Methoxyphenyl 4-Methylpiperidin-1-yl sulfonyl Undisclosed (structural analog)

Functional Insights

  • Antifungal Activity : The target compound and LMM5/LMM11 inhibit thioredoxin reductase (Trr1) in C. albicans. However, LMM5/LMM11 exhibit lower EC₅₀ values (0.5–2.0 µg/mL) compared to the target compound, likely due to their bulkier sulfonamide groups enhancing enzyme binding .
  • Conversely, electron-donating groups (e.g., 4-methoxyphenyl in LMM5) reduce reactivity but improve solubility .
  • Thiophene vs. Phenyl : The 5-chlorothiophene analog () shows distinct pharmacokinetics due to sulfur’s polarizability, which may enhance membrane penetration in kinase inhibition applications .

Physicochemical Properties

  • LogP : The target compound has an estimated LogP of ~3.2 (moderate lipophilicity), whereas LMM5 (LogP ~2.8) and the 5-chlorothiophene analog (LogP ~3.5) show variations due to substituent polarity .
  • Solubility : The piperidine-sulfonyl group in the target compound improves aqueous solubility (≥50 µM in PBS) compared to cyclohexyl-sulfamoyl derivatives (e.g., LMM11: ~30 µM) .

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the available research on its biological properties, including antimicrobial, antitubercular, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound's structure features a benzamide core with a piperidine sulfonyl group and an oxadiazole ring. The molecular formula is C14H14ClN3O2SC_{14}H_{14}ClN_3O_2S with a molecular weight of approximately 300.7 g/mol. Its structural characteristics contribute to its biological activity.

Antimicrobial Activity

1. Antibacterial Effects

Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown significant activity against various Gram-positive and Gram-negative bacteria. In particular, studies have indicated that certain derivatives possess IC50 values as low as 2.14 µM compared to reference drugs like thiourea (IC50 = 21.25 µM) .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainIC50 (µM)
This compoundStaphylococcus aureus2.14
Other Oxadiazole DerivativeEscherichia coli6.28
Reference Drug (Thiourea)Various Strains21.25

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties against Mycobacterium tuberculosis. A study indicated that several oxadiazole derivatives showed promising activity with IC50 values ranging from 1.35 to 2.18 µM . These findings suggest that the oxadiazole moiety plays a crucial role in enhancing the efficacy against tuberculosis.

Case Study: Antitubercular Evaluation

In a comparative study involving various derivatives, compounds with the piperidine moiety demonstrated higher activity than traditional antitubercular agents like isoniazid . The molecular docking studies revealed favorable interactions with key enzymes involved in mycolic acid synthesis, critical for the survival of M. tuberculosis.

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for neurodegenerative diseases such as Alzheimer's . The synthesized compounds exhibited varying degrees of inhibition with IC50 values suggesting their potential therapeutic applications.

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (µM)
This compoundAcetylcholinesterase1.13
Other Oxadiazole DerivativeUrease6.28

Q & A

Q. What are the standard synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

Esterification : React 2-chlorobenzoic acid with methanol/H₂SO₄ to form methyl 2-chlorobenzoate.

Hydrazide Formation : Treat with hydrazine hydrate to yield 2-chlorophenylhydrazide.

Oxadiazole Ring Closure : React with cyanogen bromide (BrCN) in methanol to form 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine.

Coupling : Combine with 4-(piperidine-1-sulfonyl)benzoyl chloride using NaH/THF.

Q. Critical Parameters :

  • Excess BrCN improves oxadiazole ring formation (yield ~65-75%) .
  • Dry THF and inert atmosphere prevent side reactions during coupling .

Q. Table 1: Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)
1H₂SO₄, MeOH, reflux85-90
2NH₂NH₂·H₂O, EtOH70-80
3BrCN, MeOH, 0-5°C65-75
4NaH, THF, N₂, rt50-60

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole ring (e.g., absence of NH₂ peaks at δ 5-6 ppm) .
  • ESI-MS : Verify molecular ion [M+H]⁺ (e.g., m/z 447.1 calculated for C₂₀H₁₈ClN₃O₃S).
  • HPLC : Assess purity (>95% using C18 column, 70:30 MeOH/H₂O) .

Q. What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

  • Antimicrobial : Minimum Inhibitory Concentration (MIC) via broth microdilution (CLSI guidelines) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., CYP51 inhibition for antifungals) with IC₅₀ calculation .

Advanced Research Questions

Q. How can crystallographic data guide structural optimization for enhanced target binding?

Methodological Answer:

  • Cocrystallization : Soak CYP51 (fungal target) with the compound; resolve structure via X-ray diffraction (2.0-2.5 Å resolution) .
  • Binding Analysis : Identify interactions (e.g., piperidine sulfonyl group with heme propionate). Modify substituents (e.g., fluorination of benzamide) to enhance hydrophobic contacts .

Q. Table 2: Key Crystallographic Interactions

ResidueInteraction TypeDistance (Å)
Tyr118π-π stacking3.8
Heme FeCoordination2.1

Q. How can contradictory activity data across studies be resolved?

Methodological Answer:

  • Assay Variability : Standardize MIC protocols (e.g., inoculum size: 1×10⁵ CFU/mL) .
  • Membrane Permeability : Use logP measurements (e.g., >3.0 favors fungal cell entry) .
  • Isoform Selectivity : Test against homologous enzymes (e.g., human vs. fungal CYP51) .

Q. What computational strategies support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Screen derivatives for binding affinity to CYP51 (ΔG < -9 kcal/mol preferred) .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ) with IC₅₀ (R² > 0.85) .

Q. Table 3: SAR of Substituents on Antifungal Activity

Substituent (R)logPIC₅₀ (µM)
-Cl (2-position)3.20.8
-CF₃3.80.3
-OCH₃2.52.1

Q. How is enzyme inhibition kinetics analyzed for this compound?

Methodological Answer:

  • Ki Determination : Use Lineweaver-Burk plots (1/V vs. 1/[S]) to identify competitive/non-competitive inhibition .
  • Time-Dependent Inactivation : Pre-incubate enzyme with compound; fit data to Morrison equation for Kᵢₙₐcₜ .

Q. What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat); measure t₁/₂ via LC-MS. Piperidine sulfonyl groups reduce CYP3A4-mediated oxidation .
  • Prodrug Design : Introduce ester moieties (e.g., acetyl) to mask polar groups, improving oral bioavailability .

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